molecular formula C17H20N2O3 B6062941 2-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B6062941
M. Wt: 300.35 g/mol
InChI Key: BCBJULSGVNUELV-UHFFFAOYSA-N
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Description

2-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a morpholine ring, a propylamine group, and an indene-dione structure

Properties

IUPAC Name

3-hydroxy-2-(3-morpholin-4-ylpropyliminomethyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-16-13-4-1-2-5-14(13)17(21)15(16)12-18-6-3-7-19-8-10-22-11-9-19/h1-2,4-5,12,20H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBJULSGVNUELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with sulfuric acid.

    Attachment of the Propylamine Group: The propylamine group is introduced via a nucleophilic substitution reaction using 3-chloropropylamine.

    Formation of the Indene-Dione Structure: The indene-dione structure is synthesized through a cyclization reaction involving phthalic anhydride and a suitable diene.

    Final Coupling Reaction: The final step involves coupling the morpholine-propylamine intermediate with the indene-dione structure under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and propylamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or propylamine derivatives.

Scientific Research Applications

2-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used in studies investigating enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    Pathways Involved: The compound may influence pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE: shares structural similarities with compounds such as:

Uniqueness

  • Structural Features : The presence of the morpholine ring and the specific arrangement of functional groups make this compound unique compared to its analogs.
  • Reactivity : The compound’s reactivity in various chemical reactions, such as oxidation and reduction, distinguishes it from similar compounds.
  • Applications : Its diverse applications in medicinal chemistry, materials science, and biological research highlight its versatility and importance.

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